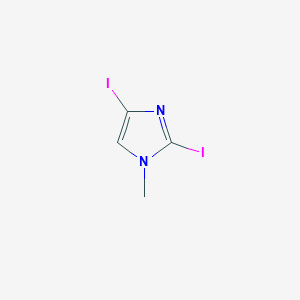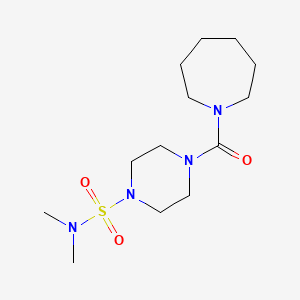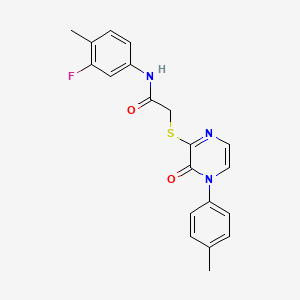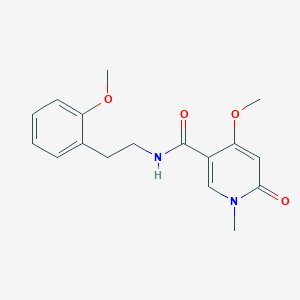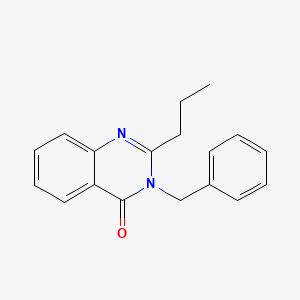
3-苄基-2-丙基喹唑啉-4(3H)-酮
描述
“3-benzyl-2-propylquinazolin-4(3H)-one” is a chemical compound with the molecular formula C18H18N2O . It’s a member of the quinazolinone family, which are heterocyclic compounds containing a quinazoline moiety substituted by a ketone .
Molecular Structure Analysis
The molecular structure of “3-benzyl-2-propylquinazolin-4(3H)-one” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The quinazolinone moiety is a bicyclic structure with a benzene ring fused to a pyrimidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-benzyl-2-propylquinazolin-4(3H)-one” are not specified in the sources I have .
科学研究应用
抗病毒和抗肿瘤应用
抗病毒活性:3-苄基-2-丙基喹唑啉-4(3H)-酮衍生物因其抗病毒特性而受到研究。一项研究表明,通过席夫碱形成制备的某些衍生物对包括单纯疱疹病毒、痘苗病毒和甲型和乙型流感病毒在内的广泛病毒表现出显着的抗病毒活性。其中,特定的化合物对整个测试病毒组表现出有希望的活性 (Kumar 等人,2010)。
抗肿瘤活性:已经探索了 3-苄基-2-丙基喹唑啉-4(3H)-酮衍生物的抗肿瘤潜力,某些化合物对各种人类肿瘤细胞系表现出显着的活性,包括黑色素瘤、卵巢癌和乳腺癌。发现一些衍生物比参考药物 5-氟尿嘧啶更活跃,表明它们具有有效的抗肿瘤特性 (El-Badry 等人,2020)。
放射性碘化和生物分布
- 放射性碘化和成像:其中一种衍生物,3-苄基-2-([3-甲氧基苄基]硫代)苯并[g]喹唑啉-4(3H)-酮,已成功标记为放射性碘。此过程涉及优化各种反应参数,例如浓度、pH 值和时间。放射化学产率令人印象深刻,该化合物显示出长达 24 小时的稳定性。生物分布研究表明在甲状腺和肿瘤组织等器官中显着吸收,表明其在靶向肿瘤细胞的放射性药物中的潜在应用 (Al-Salahi 等人,2018)。
催化和合成应用
- 催化应用:开发了一种新型杂化有机硅,用于合成 2,3-二氢喹唑啉-4(1H)-酮衍生物。该方法提供了几个优点,包括低催化剂负载、高产率、反应时间短和环保条件。有机硅用作杂化纳米催化剂,展示了 3-苄基-2-丙基喹唑啉-4(3H)-酮衍生物在催化重要药物合成中的潜力 (Nikooei 等人,2020)。
安全和危害
属性
IUPAC Name |
3-benzyl-2-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-8-17-19-16-12-7-6-11-15(16)18(21)20(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNNFJRLDBVJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-propylquinazolin-4(3H)-one | |
Synthesis routes and methods
Procedure details









Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

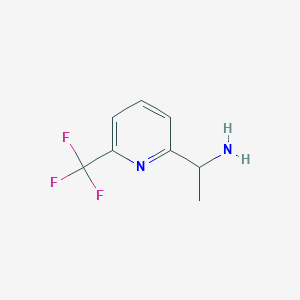
![2-(benzylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2564231.png)
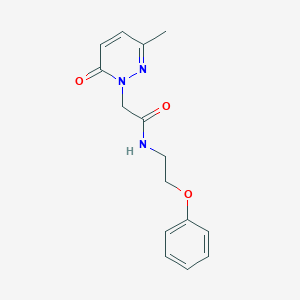
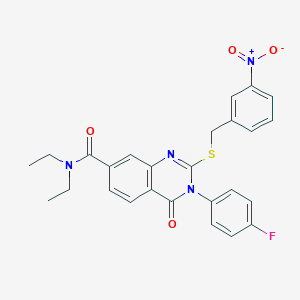
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2564235.png)
![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2564236.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564237.png)
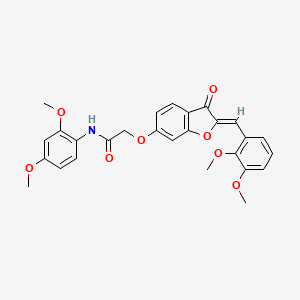
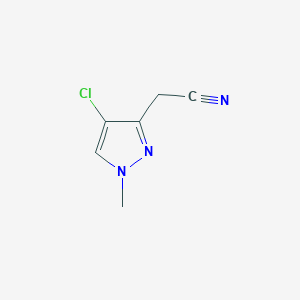
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2564241.png)
